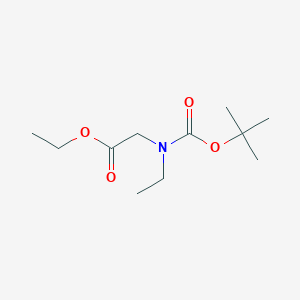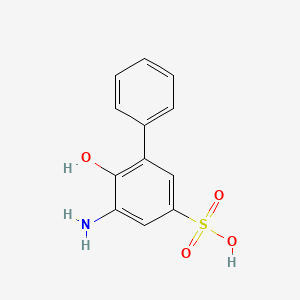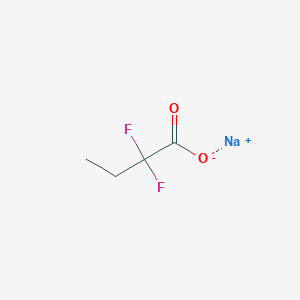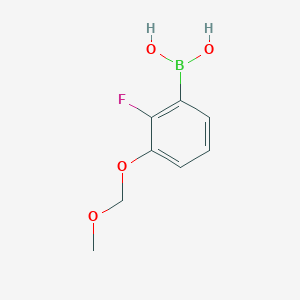
2-(1-Cyanocyclopropyl)phenylboronic acid; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Cyanocyclopropyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their unique responsiveness towards diol-containing molecules . The molecular formula of this compound is C10H10BNO2 . It is related to phenylboronic acid, which is a white powder commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(1-Cyanocyclopropyl)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a cyanocyclopropyl group . The boronic acid group contains a boron atom attached to two hydroxyl groups .Chemical Reactions Analysis
Boronic acids, including “2-(1-Cyanocyclopropyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid with an organic halide to form a carbon-carbon bond . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .科学的研究の応用
Chemical Interactions and Catalytic Activities
Phenylboronic acids, including derivatives similar to 2-(1-cyanocyclopropyl)phenylboronic acid, have demonstrated a range of applications in scientific research, particularly in catalysis and the development of novel materials. A notable area of application is their role in facilitating chemical reactions, such as the asymmetric addition of phenylboronic acids to various substrates, mediated by metal complexes. For instance, a study highlighted the use of phenylboronic acid in palladium-catalyzed enantioselective catalysis, yielding significant enantiomeric excess in the product (Jeletic et al., 2010). Similarly, phenylboronic acids have been utilized in rhodium/phosphoramidite complex-mediated reactions, demonstrating their utility in achieving high levels of enantioselectivity (Scafato et al., 2011).
Advanced Materials Development
Phenylboronic acids are integral in the synthesis of advanced materials, particularly in the formation of polymeric nanomaterials for biomedical applications. These compounds have been explored for their unique interactions with polyols, leading to the development of glucose-responsive systems for drug delivery. The synthesis and application of phenylboronic acid-decorated polymeric nanomaterials have shown potential in diagnostic and therapeutic applications, especially in targeting glucose and sialic acid for drug delivery systems and biosensors (Lan & Guo, 2019).
Biomedical Applications
The biomedical applications of phenylboronic acid derivatives extend to the realm of gene therapy and cancer treatment. For instance, phenylboronic acid-modified polyamidoamine was used as a tumor-targeting carrier for delivering short GC-rich DNA, demonstrating its potential in triggering anti-proliferative effects and inducing cell apoptosis in hepatocellular carcinoma cell lines (Yang et al., 2019). Another study investigated the in vitro and in vivo antitumor effects of phenylboronic acid, showing its ability to slow the growth of tumor cell lines, highlighting its potential in cancer therapy (Marasović et al., 2017).
作用機序
Target of Action
The primary target of 2-(1-Cyanocyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is hygroscopic . This property could impact its bioavailability, as hygroscopic substances tend to absorb moisture from the environment, which could potentially affect their stability and solubility.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction This leads to the synthesis of new organic compounds
Action Environment
The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . It’s also hygroscopic, meaning it absorbs moisture from the environment . This could potentially affect its stability and efficacy in certain environments. Furthermore, it’s soluble in water , which means it could spread in water systems and be mobile in the environment .
生化学分析
Biochemical Properties
They can form reversible complexes with polyols, including sugars . This property allows them to interact with various enzymes, proteins, and other biomolecules. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The specific cellular effects of 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Cyanocyclopropyl)phenylboronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-Cyanocyclopropyl)phenylboronic acid in laboratory settings are not well-documented. Boronic acids are known to have various effects over time. For example, they can undergo protodeboronation, a process that involves the removal of the boron moiety .
Metabolic Pathways
The metabolic pathways involving 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to be involved in various metabolic pathways. For example, they can be converted into a broad range of functional groups .
Transport and Distribution
Boronic acids are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
特性
IUPAC Name |
[2-(1-cyanocyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHVKBSVFKUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














